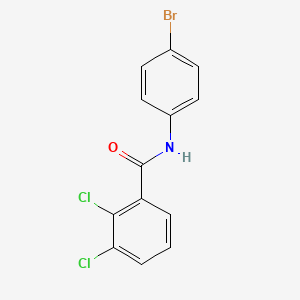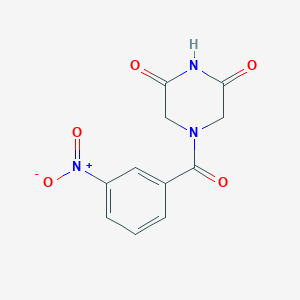![molecular formula C18H16F3N3O B5837391 N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5837391.png)
N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, also known as TFB-TA, is a small molecule inhibitor that has been widely used in scientific research. It is a promising drug candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The purpose of
作用機序
N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide exerts its biological effects by binding to the active site of its target enzymes. It inhibits the catalytic activity of these enzymes, leading to a decrease in the production of their downstream products. For example, this compound inhibits COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory mediators, such as prostaglandins, cytokines, and chemokines. It also inhibits the proliferation and migration of cancer cells. Moreover, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for its target enzymes. Moreover, this compound has a low toxicity and is well-tolerated in animal models. However, this compound also has some limitations. It is not suitable for in vivo experiments, as it has poor bioavailability and a short half-life. Moreover, this compound may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
将来の方向性
N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has several potential future directions. It can be further optimized to improve its pharmacokinetic properties, such as bioavailability and half-life. It can also be used as a lead compound for the development of new drugs that target COX-2, PDE4, and HDAC6. Moreover, this compound can be used in combination with other drugs to enhance their therapeutic efficacy. Finally, this compound can be used as a tool to investigate the role of its target enzymes in various biological processes.
合成法
N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide can be synthesized by a simple one-pot reaction between 2-(trifluoromethyl)-1H-benzimidazole-1-carboxylic acid and 2,6-dimethylaniline in the presence of acetic anhydride and triethylamine. The reaction yields this compound as a white solid with a high purity.
科学的研究の応用
N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has been widely used in scientific research as a tool to investigate various biological processes. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), and histone deacetylase 6 (HDAC6). These enzymes play important roles in inflammation, cancer, and neurodegenerative diseases. This compound has also been shown to have anti-tumor activity in several cancer cell lines, including breast, colon, and lung cancer.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c1-11-6-5-7-12(2)16(11)23-15(25)10-24-14-9-4-3-8-13(14)22-17(24)18(19,20)21/h3-9H,10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOFAXMRJFHBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5837315.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)

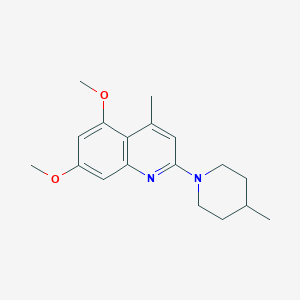

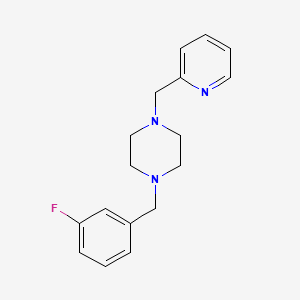
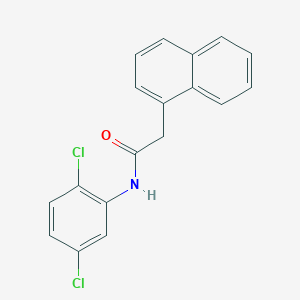
![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
![4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)
